Lipophilicity Differentiation: tert‑Butyl Ester vs. Ethyl Ester (XLogP3‑AA)
The tert‑butyl ester exhibits a computed XLogP3‑AA of 3.4, which is approximately 0.9 log units higher than the 2.5 predicted for the ethyl ester analog (CAS 650605-37-1) [1]. This difference arises from the greater hydrophobic surface area of the tert‑butyl group. Higher lipophilicity enhances membrane permeability in cell‑based assays and improves retention on reversed‑phase HPLC, facilitating purification of intermediates.
| Evidence Dimension | Lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | 3.4 |
| Comparator Or Baseline | Ethyl 4-methyl-3-oxo-5-phenylpent-4-enoate (CAS 650605-37-1): 2.5 (predicted) |
| Quantified Difference | +0.9 log units |
| Conditions | Computed by XLogP3 algorithm, PubChem release 2025.09.15 |
Why This Matters
A 0.9 log unit increase in lipophilicity can significantly alter compound solubility and permeability profiles, directing procurement toward the tert‑butyl ester when passive membrane diffusion or hydrophobic interaction chromatography is critical.
- [1] PubChem. (2025). Computed XLogP3‑AA for tert‑butyl 4-methyl-3-oxo-5-phenylpent-4-enoate (CID 71379168) and ethyl 4-methyl-3-oxo-5-phenylpent-4-enoate (CID 419274). View Source
